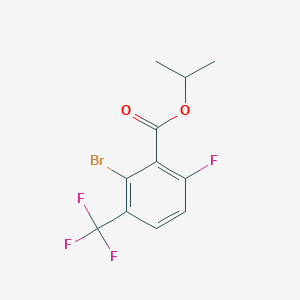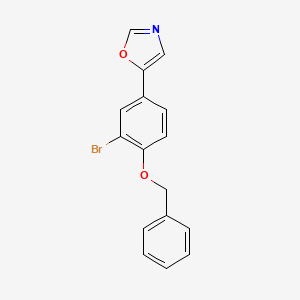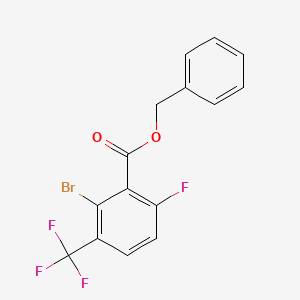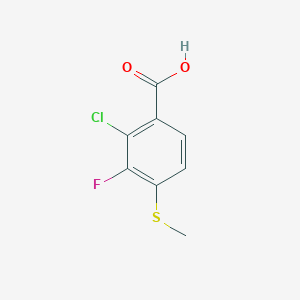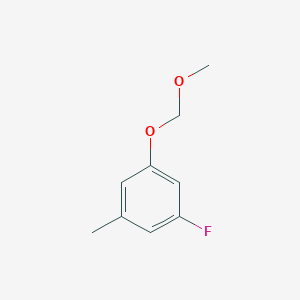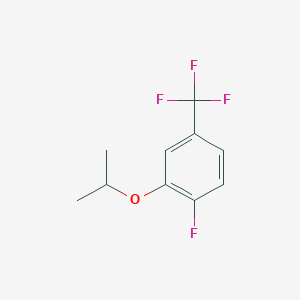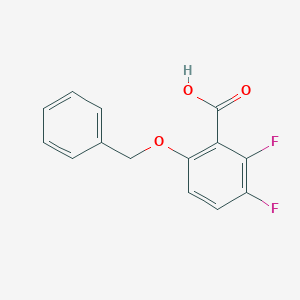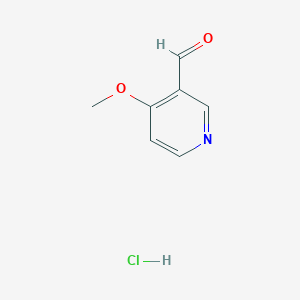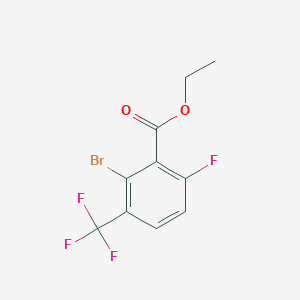
Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester
Mécanisme D'action
Target of Action
The primary targets of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Based on its chemical structure, it may undergo electrophilic aromatic substitution reactions . The bromine atom on the benzene ring can be replaced by a nucleophile, potentially altering the compound’s interaction with its targets .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact bioavailability, have been noted .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will become clearer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorine atoms in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity . Additionally, storage temperature can affect the compound’s stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The ester group can be subjected to oxidation and reduction reactions to form corresponding acids or alcohols.
Coupling Reactions: The trifluoromethyl group allows for various coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Formation of new compounds with different substituents replacing the bromine atom.
Oxidation Products: Formation of carboxylic acids.
Reduction Products: Formation of alcohols.
Applications De Recherche Scientifique
Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities due to the presence of fluorine and trifluoromethyl groups, which are known to enhance bioavailability and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
- Ethyl 2-bromo-6-fluoro-3-methylbenzoate
- Ethyl 2-bromo-6-chloro-3-(trifluoromethyl)benzoate
- Ethyl 2-bromo-6-fluoro-3-(difluoromethyl)benzoate
Comparison: Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired .
Propriétés
IUPAC Name |
ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)7-6(12)4-3-5(8(7)11)10(13,14)15/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBSABMXRUTNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
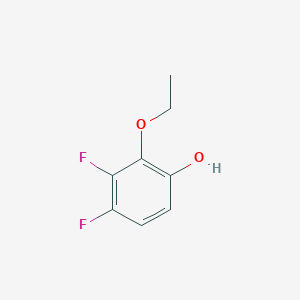
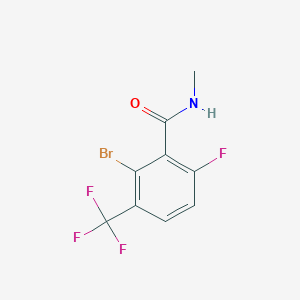
![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)
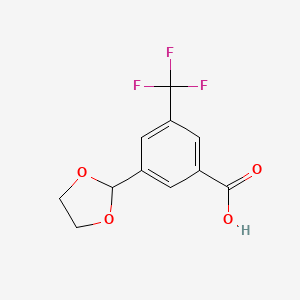
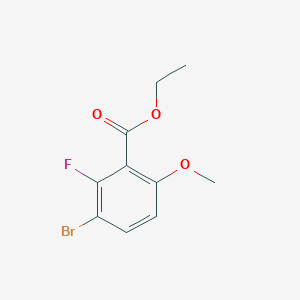
![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)
